Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- - 837-08-1

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-

Catalog Number: EVT-304321
CAS Number: 837-08-1
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bisphenol A (BPA) is an organic synthetic compound with the chemical formula (CH₃)₂C(C₆H₄OH)₂. It belongs to the group of diphenylmethane derivatives and bisphenols, specifically being a derivative of phenol. BPA is a key monomer in the production of polycarbonate plastics and epoxy resins. [, , , ]

Synthesis Analysis

BPA is synthesized by the condensation of two equivalents of phenol with acetone in the presence of an acid catalyst, such as hydrochloric acid or sulfonated polystyrene resins. [, ]

Molecular Structure Analysis
  • Polymerization: BPA reacts with phosgene to form polycarbonate, and with epichlorohydrin to form epoxy resins. [, ]
  • Degradation: BPA can be degraded through processes like ozonation and UV/H₂O₂ treatment, yielding byproducts such as 4-(prop-1-en-2-yl)phenol, hydroquinone, and 4-hydroxyacetophenone. [, ]
  • Dimerization: White-rot fungi like Phanerochaete sordida can dimerize BPA under ligninolytic conditions. [, ]
Mechanism of Action

BPA's mechanism of action involves its ability to bind to and activate estrogen receptors, mimicking the effects of the natural hormone estradiol. This endocrine disruption can interfere with various physiological processes. [, ]

Physical and Chemical Properties Analysis
  • Appearance: White solid []
  • Solubility: Low solubility in water, soluble in organic solvents []
  • Melting point: 158-160°C []
  • Boiling point: 220°C (4 mmHg) []
  • Density: 1.195 g/cm³ []
Applications
  • Polycarbonate Plastics: Used in food containers, water bottles, electronics, and medical devices. [, ]
  • Epoxy Resins: Used in coatings, adhesives, and composites for various industries. []
  • Other Applications: Used in thermal paper production, flame retardants, and as an antioxidant in some plastics. [, ]
Future Directions
  • Development of BPA Alternatives: Exploring and characterizing safer alternatives to BPA with reduced endocrine disrupting potential. []
  • Understanding BPA Degradation: Investigating the fate and effects of BPA degradation products in the environment and food chain. [, ]
  • Exploring Bioremediation Strategies: Developing effective bioremediation techniques using microorganisms for BPA removal from contaminated sites. [, ]
  • Investigating Long-Term Health Effects: Conducting further research on the long-term health consequences of BPA exposure, especially at low doses. [, ]

4-(prop-1-en-2-yl)phenol

Compound Description: 4-(prop-1-en-2-yl)phenol is identified as a degradation by-product of Bisphenol A (BPA) during ozonation. []

Relevance: This compound is a degradation product of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, formed through the cleavage of the bond connecting the two phenol rings and subsequent oxidation. []

Hydroquinone

Compound Description: Hydroquinone is another degradation by-product formed during the ozonation of Bisphenol A (BPA). []

Relevance: This compound is formed through the oxidative cleavage of the bond connecting the isopropyl bridge to one of the phenolic rings in Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-. []

4-Hydroxyacetophenone

Compound Description: 4-Hydroxyacetophenone is identified as a degradation by-product resulting from the ozonation of Bisphenol A (BPA). []

Relevance: Similar to Hydroquinone, this compound likely originates from the oxidative cleavage of the isopropyl bridge in Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- , with subsequent oxidation of the resulting alkyl fragment. []

2-(2-(4-hydroxyphenyl)propan-2-yl)succinaldehyde

Compound Description: 2-(2-(4-hydroxyphenyl)propan-2-yl)succinaldehyde is a degradation by-product observed during the ozonation of Bisphenol A (BPA). []

Relevance: This compound's structure suggests a complex degradation pathway of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- involving multiple oxidation and rearrangement reactions. []

2-(1-(4-hydroxyphenyl)vinyl)pent-2-enal

Compound Description: 2-(1-(4-hydroxyphenyl)vinyl)pent-2-enal is another degradation by-product identified in the ozonation of Bisphenol A (BPA). []

Relevance: This compound's structure suggests a complex degradation pathway of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- involving multiple oxidation and rearrangement reactions, similar to 2-(2-(4-hydroxyphenyl)propan-2-yl)succinaldehyde. []

3-formyl-4-(4-hydroxyphenyl)-4-methylpent-2-enoic acid

Compound Description: 3-formyl-4-(4-hydroxyphenyl)-4-methylpent-2-enoic acid is a degradation by-product observed during the ozonation of Bisphenol A (BPA). []

Relevance: This compound likely arises from further oxidation and rearrangement of previously formed degradation products of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-. []

Monohydroxy-BPA

Compound Description: Monohydroxy-BPA is a hydroxylated derivative of Bisphenol A (BPA) formed during ozonation. []

Relevance: Monohydroxy-BPA is a direct product of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, resulting from the addition of a single hydroxyl group to the BPA structure. []

Dihydroxy-BPA

Compound Description: Dihydroxy-BPA is a derivative of Bisphenol A (BPA), containing two additional hydroxyl groups, and is formed during ozonation. []

Relevance: Dihydroxy-BPA is formed by the addition of two hydroxyl groups to the structure of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-. []

4-(2-(4-hydroxyphenyl)propan-2-yl)benzene-1,2-diol (hydroxy-BPA)

Compound Description: 4-(2-(4-hydroxyphenyl)propan-2-yl)benzene-1,2-diol, also referred to as hydroxy-BPA, is a metabolite of Bisphenol A (BPA) produced by the white-rot fungus Phanerochaete sordida YK-624 under non-ligninolytic conditions. [, ]

Relevance: This compound is formed through the monooxygenation of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- by cytochrome P450 enzymes in the fungus. []

Methoxy-BPA

Compound Description: Methoxy-BPA is a methylated metabolite of hydroxy-BPA produced by the white-rot fungus Phanerochaete sordida YK-624. []

Relevance: Methoxy-BPA is formed through the methylation of 4-(2-(4-hydroxyphenyl)propan-2-yl)benzene-1,2-diol, which is itself a metabolite of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-. []

Dimethoxy-BPA

Compound Description: Dimethoxy-BPA is a further methylated metabolite of hydroxy-BPA, also produced by the white-rot fungus Phanerochaete sordida YK-624. []

Relevance: Dimethoxy-BPA is formed by a second methylation step of 4-(2-(4-hydroxyphenyl)propan-2-yl)benzene-1,2-diol, further demonstrating the metabolic pathway of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- by this fungus. []

5,5′-bis-[1-(4-hydroxy-phenyl)1-methyl-ethyl]-biphenyl-2,2′-diol

Compound Description: This compound is a dimer of Bisphenol A (BPA) formed by the white-rot fungus Phanerochaete sordida YK-624 under ligninolytic conditions. [, ]

Relevance: It is formed through the oxidative dimerization of two Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- molecules, mediated by ligninolytic enzymes secreted by the fungus. []

4-(2-(4-hydroxy-phenyl)propan-2-yl)-2-(4-(2-(4-hydroxyphenyl) propan-2-yl)phenoxy)phenol

Compound Description: This compound is another dimer of Bisphenol A (BPA), structurally distinct from the previous one, also formed by the white-rot fungus Phanerochaete sordida YK-624 under ligninolytic conditions. []

Relevance: Like the previous dimer, this compound is also formed through the oxidative dimerization of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, mediated by ligninolytic enzymes, showcasing a more complex dimerization pathway. []

Bis(4-hydroxyphenyl) methane

Compound Description: Bis(4-hydroxyphenyl) methane is a chemical structurally similar to Bisphenol A, exhibiting estrogenic activity. []

Relevance: This compound shares the core structure of two phenolic rings connected by a central carbon with Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, differing only in the substituent on the bridging carbon. []

Properties

CAS Number

837-08-1

Product Name

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-

IUPAC Name

2-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-15(2,11-7-9-12(16)10-8-11)13-5-3-4-6-14(13)17/h3-10,16-17H,1-2H3

InChI Key

MLCQXUZZAXKTSG-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O

Synonyms

2-[1-(4-hydroxyphenyl)-1-methylethyl]phenol; 2,4’-isopropylidenediphenol; 2,4’-Bisphenol A; 2,4’-Dihydroxydiphenyldimethylmethane; 2,4’-Isopropylidenebisphenol; 2,4’-Isopropylidenediphenol; 2-(2-Hydroxyphenyl)-2-(4-hydroxyphenyl)propane; 4-[2-(2-Hydr

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.